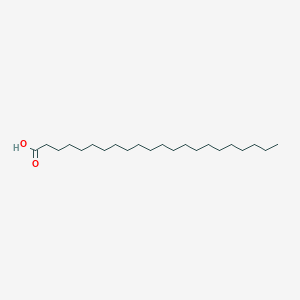

Docosanoic Acid

Description

Properties

IUPAC Name |

docosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16529-65-0 (zinc salt), 18990-72-2 (aluminum salt), 20259-31-8 (iron(+3) salt), 2489-05-6 (silver(+1) salt), 2636-16-0 (barium salt), 34303-23-6 (cadmium salt), 4499-91-6 (lithium salt), 5331-77-1 (hydrochloride salt), 7211-53-2 (potassium salt) | |

| Record name | Docosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026930 | |

| Record name | Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline], Solid | |

| Record name | Docosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Behenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

306 °C at 60 mm Hg | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.102 g are sol in 100 g of 90% ethanol at 17 °C;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °C; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °C; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °C; 0.1922 g are sol in 100 g of ether at 16 °C, Slightly soluble in water, ethanol, ethyl ether, In water, 160 mg/L, temp not specified, 1.6e-05 mg/mL | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8221 at 100 °C/4 °C | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Behenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

(C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 % | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Waxy solid, Needles | |

CAS No. |

112-85-6 | |

| Record name | Docosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H390488X0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79.95 °C, 81 °C | |

| Record name | DOCOSANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Behenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Synthesis and Metabolism of Behenic Acid

De Novo Lipogenesis and Very Long-Chain Fatty Acid Synthesis Pathways

The journey of behenic acid synthesis begins with de novo lipogenesis, a metabolic pathway that creates fatty acids from non-lipid precursors, primarily excess carbohydrates. This initial phase does not directly produce behenic acid but rather its shorter-chain precursors. The subsequent elongation of these initial fatty acids into very-long-chain fatty acids (VLCFAs), including behenic acid, occurs through a specialized enzymatic system.

Role of Fatty Acid Synthase (FAS) in Initial Fatty Acid Production

The central enzyme in de novo lipogenesis is Fatty Acid Synthase (FAS). nih.gov This multi-enzyme complex, located in the cytoplasm, catalyzes the synthesis of saturated fatty acids. nih.gov The process starts with acetyl-CoA, which is converted to malonyl-CoA. FAS then uses acetyl-CoA as a primer and repeatedly adds two-carbon units from malonyl-CoA in a cyclical process. nih.gov The primary product of the FAS reaction is palmitate (C16:0), a 16-carbon saturated fatty acid. nih.gov This initial production of palmitate is a crucial first step, providing the foundational molecule for subsequent elongation into longer fatty acids like behenic acid. The activity of FAS is highly regulated, responding to hormonal and nutritional signals to manage energy storage. nih.govsdbonline.org

Elongation of Very Long-Chain Fatty Acids (ELOVL) System

Once palmitate (C16:0) is synthesized, it can be further elongated to form long-chain and very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 20 or more carbon atoms. nih.gov This elongation process occurs in the endoplasmic reticulum and is carried out by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL). nih.govdiva-portal.org The ELOVL family in mammals consists of seven distinct enzymes (ELOVL1-7), each exhibiting specificity for fatty acid substrates of different chain lengths and degrees of saturation. thesgc.org These enzymes catalyze the first and rate-limiting step in the fatty acid elongation cycle, which involves the condensation of an acyl-CoA with malonyl-CoA to add two carbons to the fatty acid chain. nih.govuniprot.orguniprot.org

ELOVL1 is a key enzyme in the synthesis of saturated VLCFAs. nih.gov Research has identified ELOVL1 as the primary elongase responsible for the synthesis of saturated VLCFAs such as C26:0. nih.gov It exhibits high activity toward saturated and monounsaturated acyl-CoA substrates, with a particular preference for C22:0 acyl-CoA (behenoyl-CoA). uniprot.orguniprot.orguniprot.org This specificity makes ELOVL1 a critical enzyme in the final elongation steps that produce fatty acids longer than behenic acid, by using behenic acid's activated form as a substrate. ELOVL1 is essential for the synthesis of C24:0 and longer saturated fatty acids that are vital components of sphingolipids. uniprot.org

ELOVL6 primarily acts on shorter fatty acid chains. Its main role is to catalyze the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons, showing the highest activity for C16:0 acyl-CoA. uniprot.orgebi.ac.uknih.gov By converting palmitate (C16:0) to stearate (B1226849) (C18:0), ELOVL6 provides the substrate for other elongases, like ELOVL3 and ELOVL1, to continue the elongation process toward behenic acid. nih.gov

ELOVL7 exhibits activity towards a broad range of acyl-CoAs, from C16 to C22. mdpi.com It is involved in the elongation of both saturated and unsaturated fatty acids. mdpi.com Biochemical analyses have shown that ELOVL7 has high activity with 18-carbon acyl-CoAs and contributes to the synthesis of saturated fatty acids up to 24 carbons. mdpi.com

| Enzyme | Primary Substrate(s) | Key Role in Pathway to Behenic Acid (C22:0) |

|---|---|---|

| FAS | Acetyl-CoA, Malonyl-CoA | Synthesizes the precursor palmitate (C16:0). nih.gov |

| ELOVL6 | C16:0-CoA | Elongates C16:0 to C18:0, providing substrate for further elongation. uniprot.orgnih.gov |

| ELOVL3 | C18-CoAs | Contributes to the elongation of C18 to longer chains. uniprot.org |

| ELOVL7 | C18-CoAs | Participates in elongating saturated fatty acids toward C22:0. mdpi.com |

| ELOVL1 | C22:0-CoA | Uses C22:0 as a substrate for further elongation to C24:0 and C26:0. nih.govuniprot.org |

The synthesis of behenic acid is tightly controlled at the genetic level through the regulation of ELOVL gene expression. The expression of these genes is managed by several transcription factors that respond to the body's metabolic state. nih.govdiva-portal.org

SREBP-1 (Sterol Regulatory Element-Binding Protein 1) and LXR (Liver X Receptor) : The expression of ELOVL1 and ELOVL6 is regulated in a lipogenic manner, similar to FAS, under the influence of SREBP-1 and LXR. nih.gov These factors promote fatty acid synthesis when energy levels are high.

PPARs (Peroxisome Proliferator-Activated Receptors) : PPARα activation can stimulate the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6. nih.gov In contrast, ELOVL3 expression can be induced by factors that promote fatty acid oxidation, such as norepinephrine, particularly in brown adipose tissue. diva-portal.orgnih.gov

Hormones : Glucocorticoids are known to be required for the induced expression of ELOVL3. nih.gov Estrogen has also been shown to regulate the expression of several ELOVL genes in a tissue-specific manner. nih.gov

This complex regulatory network ensures that the production of very-long-chain fatty acids like behenic acid is finely tuned to meet the cell's structural and metabolic needs. diva-portal.org

| Regulating Factor | Target ELOVL Gene(s) | Effect on Expression |

|---|---|---|

| SREBP-1 / LXR | ELOVL1, ELOVL6 | Induces expression (promotes lipogenesis). nih.gov |

| PPARα | ELOVL1, ELOVL3, ELOVL5, ELOVL6 | Stimulates expression. nih.gov |

| Norepinephrine | ELOVL3 | Induces expression (promotes fatty acid oxidation). nih.govdiva-portal.org |

| Glucocorticoids | ELOVL3 | Required for induced expression. nih.gov |

| Estrogen | ELOVL1, ELOVL2, ELOVL3, ELOVL4, ELOVL6 | Regulates expression. nih.gov |

Subsequent Enzymatic Steps in Behenic Acid Synthesis

The de novo synthesis of fatty acids in the cytosol, carried out by the fatty acid synthase (FAS) complex, primarily produces palmitic acid (C16:0). The formation of longer-chain fatty acids, such as behenic acid, requires subsequent elongation steps. This process occurs in the endoplasmic reticulum and involves a cycle of four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to an existing acyl-CoA chain.

The synthesis of behenic acid from its shorter-chain precursors involves several cycles of this elongation system. Starting typically from stearic acid (C18:0), two successive elongation cycles are required. Each cycle is catalyzed by a membrane-bound enzymatic complex known as the fatty acid elongase system. The key enzymes and reactions in each elongation cycle are:

Condensation: A 3-ketoacyl-CoA synthase (elongase) catalyzes the condensation of an acyl-CoA (e.g., stearoyl-CoA) with malonyl-CoA, forming a 3-ketoacyl-CoA and releasing CO2. This is the rate-limiting step.

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing agent.

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to create a double bond, forming a trans-2,3-enoyl-CoA.

Reduction: Finally, a trans-2,3-enoyl-CoA reductase, using NADPH, reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

This four-step process would first convert stearoyl-CoA (C18:0) to arachidoyl-CoA (C20:0), which then serves as the substrate for a second elongation cycle to produce behenoyl-CoA (C22:0), the activated form of behenic acid.

Behenic Acid within Broader Lipid Metabolic Pathways

Once synthesized or obtained from the diet, behenic acid is incorporated into various classes of lipids, becoming part of the complex cellular lipidome.

Triacylglycerols (TAGs) are the primary storage form of fatty acids. Behenic acid can be esterified to the glycerol (B35011) backbone to form TAGs. The degradation, or lipolysis, of these TAGs is initiated by lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. In adipose tissue, this process is under hormonal control; hormones like epinephrine (B1671497) and glucagon (B607659) activate hormone-sensitive lipase, while insulin (B600854) has an inhibitory effect. cuni.cz

Behenic acid, as a very long-chain fatty acid, is a significant component of sphingolipids and glycerophospholipids, which are crucial structural and signaling molecules in cellular membranes.

Sphingolipid Biosynthesis: The backbone of sphingolipids is ceramide, which is synthesized from serine and palmitoyl-CoA. acs.org Ceramide is then acylated at its amino group by a family of enzymes called ceramide synthases (CerS), each with a preference for fatty acyl-CoAs of specific chain lengths. Behenoyl-CoA can be used by these synthases to form N-behenoyl-sphingosine (a species of ceramide). This ceramide can then be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids. The accumulation of VLCFAs, including behenic acid, in sphingolipids is associated with certain genetic disorders affecting their turnover. healthmatters.io

Glycerophospholipid Biosynthesis: Glycerophospholipids are the most abundant lipids in most cellular membranes. nih.gov Their synthesis begins with glycerol-3-phosphate, which is acylated at the sn-1 and sn-2 positions with fatty acyl-CoAs to form phosphatidic acid, a key intermediate. nih.govreactome.org Behenoyl-CoA can be incorporated into either position by acyltransferases. Phosphatidic acid is then converted to various glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine) through the addition of different polar head groups. youtube.com

Catabolism of Behenic Acid

The breakdown of fatty acids for energy production primarily occurs via beta-oxidation. However, the catabolism of very long-chain fatty acids like behenic acid follows a specific pathway localized within a particular subcellular organelle.

Due to their length, VLCFAs like behenic acid cannot be directly oxidized in the mitochondria. Instead, their initial breakdown occurs in peroxisomes. nih.govyoutube.com The fatty acid is first activated to its CoA thioester, behenoyl-CoA, and then transported into the peroxisome.

The peroxisomal beta-oxidation pathway consists of a sequence of four enzymatic reactions that shorten the fatty acid chain, releasing acetyl-CoA in each cycle: mdpi.com

Dehydrogenation: Acyl-CoA oxidase (ACOX1) catalyzes the first step, introducing a double bond and transferring electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). mdpi.com This differs from the mitochondrial pathway where FAD is the electron acceptor.

Hydration: A multifunctional enzyme hydrates the double bond to form a hydroxyl group. mdpi.com

Dehydrogenation: The same multifunctional enzyme dehydrogenates the hydroxyl group to a keto group. mdpi.com

Thiolytic Cleavage: A peroxisomal thiolase cleaves the chain, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (e.g., arachidoyl-CoA). mdpi.com

This process continues until the fatty acid chain is shortened sufficiently (typically to a medium-chain length), after which it can be transported to the mitochondria for complete oxidation to CO₂ and water. The acetyl-CoA produced in the peroxisome can also be exported to the cytosol for various biosynthetic pathways. Evidence confirms that the beta-oxidation of both very long-chain and branched-chain fatty acids occurs exclusively in peroxisomes. nih.gov Genetic defects in peroxisomal enzymes or transporters, such as in X-linked adrenoleukodystrophy, lead to the pathological accumulation of VLCFAs, including behenic acid. healthmatters.ionih.gov

Cellular and Molecular Functions of Behenic Acid

Behenic Acid as a Component of Biological Membranes

The lipid bilayer of a cell membrane is a dynamic environment whose properties are critically influenced by its constituent fatty acids. wikipedia.orgfrontiersin.org Behenic acid, as a very-long-chain saturated fatty acid, plays a distinct structural role within these membranes. wisdomlib.org

Influence on Membrane Fluidity and Structure

The fluidity of a biological membrane is essential for many cellular processes, including the function of membrane proteins and transport across the membrane. wikipedia.orgkhanacademy.org This property is largely determined by the packing of the fatty acid tails of its phospholipids. tandfonline.com

Behenic acid, being a saturated fatty acid, has a straight hydrocarbon chain with no double bonds. wikipedia.orgwikipedia.org This linear structure allows for tight packing with neighboring lipid molecules through strong van der Waals forces. The presence of longer fatty acid chains, like behenic acid, further increases these interactions, leading to a more ordered and less fluid membrane. youtube.com This decrease in fluidity results in a more rigid membrane structure. youtube.com In contrast, unsaturated fatty acids, which contain one or more double bonds, have "kinks" in their tails that prevent tight packing, thereby increasing membrane fluidity. wikipedia.orgbioninja.com.au

Table 1: Influence of Fatty Acid Type on Membrane Fluidity

| Fatty Acid Characteristic | Effect on Molecular Packing | Resulting Membrane Fluidity |

|---|---|---|

| Saturated (e.g., Behenic Acid) | Tightly packed, straight chains | Decreased (More rigid) |

| Unsaturated | Loosely packed due to "kinks" | Increased (More fluid) |

| Long-Chain (e.g., Behenic Acid) | More intermolecular interactions | Decreased (More rigid) |

| Short-Chain | Fewer intermolecular interactions | Increased (More fluid) |

Association with Lipid Rafts and Microdomain Organization

Biological membranes are not homogenous structures; they contain specialized microdomains known as lipid rafts. researchgate.netnih.gov These are dynamic, ordered regions enriched in specific lipids like sphingolipids and cholesterol. youtube.com Lipid rafts serve as organizing centers for the assembly of signaling molecules, influencing cellular communication. youtube.com

The formation and stability of lipid rafts are dependent on lipids that favor an ordered state. Due to its long, saturated structure, behenic acid is well-suited for incorporation into these highly organized domains.

The incorporation of very-long-chain saturated fatty acids like behenic acid can significantly impact the biophysical properties of lipid rafts. Their presence is thought to enhance the packing and stability of these domains. In contrast, studies have shown that polyunsaturated fatty acids (PUFAs) can alter raft composition, displacing key signaling proteins like Lck and Fyn from these domains in T cells. rupress.org The presence of saturated fatty acids like behenic acid would promote the retention of such proteins. Lipid rafts are generally more resistant to detergents than the surrounding membrane, a property that is enhanced by the presence of tightly packed saturated lipids. youtube.com Furthermore, the expression of certain proteins like caveolin-1 (B1176169) can increase the amount of cholesterol found within the lipid raft fraction. wustl.edu

By stabilizing lipid raft structures, behenic acid plays a role in cell compartmentalization. frontiersin.orgnih.gov Lipid rafts function as platforms that concentrate specific proteins and receptors, effectively separating them from other parts of the membrane and creating a localized environment for signaling cascades. youtube.comnih.gov This compartmentalization is crucial for the efficiency and specificity of cellular signaling. nih.govnih.gov For example, lipid rafts are known to be platforms for receptors like the Toll-like receptor 4 (TLR4), which is involved in inflammatory responses. nih.gov By promoting the integrity of these microdomains, behenic acid can influence the signaling pathways that are initiated there. rupress.org

Signaling Mechanisms and Cellular Processes Involving Behenic Acid

Beyond its structural role in membranes, behenic acid can also function as a signaling molecule, directly influencing cellular pathways and processes.

Behenic Acid as a Signaling Molecule

Research has identified specific instances where behenic acid acts as a signaling molecule, modulating key cellular pathways. Like other fatty acids such as palmitic acid, which is known to be an intracellular signaling molecule, behenic acid can regulate cellular functions. nih.gov

A notable example is its role in mitigating inflammation and insulin (B600854) resistance. One study demonstrated that behenic acid can alleviate symptoms in gestational diabetes mellitus by regulating the TLR4/NF-κB signaling pathway. nih.gov In this context, behenic acid treatment was shown to reduce the serum concentration of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α. nih.gov Furthermore, in-silico studies suggest that behenic acid has a high potential to act on the free fatty acid 1 receptor (FFA1), indicating another mechanism through which it could exert its signaling effects. nih.gov

Table 2: Investigated Signaling Roles of Behenic Acid

| Signaling Pathway/Receptor | Observed Effect | Associated Condition | Reference |

|---|---|---|---|

| TLR4/NF-κB Pathway | Downregulation of inflammatory response; reduced pro-inflammatory cytokines (IL-6, IL-17, TNF-α). | Gestational Diabetes Mellitus | nih.gov |

| Free Fatty Acid 1 Receptor (FFA1) | Predicted high binding affinity (in silico). | Type II Diabetes Mellitus | nih.gov |

Regulation of Cellular Pathways (e.g., TLR4/NF-κB signaling pathway)

Recent research has highlighted the significant role of behenic acid in the regulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the innate immune response and is critically involved in the inflammatory process.

A notable study demonstrated that behenic acid can alleviate inflammation and insulin resistance, particularly in the context of gestational diabetes mellitus, by inhibiting the TLR4/NF-κB signaling pathway. nih.gov The activation of this pathway is linked to the development of insulin resistance and diabetes. nih.gov In a model of gestational diabetes, behenic acid treatment was found to inhibit the activation of the TLR4/NF-κB/NLRP3 pathway. nih.gov This inhibitory action helps to reduce inflammation and improve insulin secretion by restoring islet morphology and increasing the number of β-cells. nih.gov

Endogenous ligands such as free fatty acids and high glucose levels can activate the TLR4-mediated inflammatory pathways. nih.gov NF-κB, a downstream molecule of TLRs, is essential for the immune response. nih.gov The research indicated that behenic acid mitigates inflammation and insulin resistance by directly inhibiting this signaling cascade. nih.gov

Involvement in Cell Proliferation and Apoptosis

The influence of behenic acid on cell proliferation and apoptosis, the process of programmed cell death, is an area of active investigation. While the broader class of fatty acids has been shown to have diverse effects on these processes, specific findings for behenic acid are beginning to emerge. plos.orgmdpi.com

One study has shown that behenic acid can prevent sperm apoptosis in male rats exposed to phthalates. nih.gov In this research, behenic acid treatment helped to restore various parameters to near-normal levels in the phthalate-treated subjects. nih.gov This suggests a protective role of behenic acid against certain types of cellular damage that can lead to apoptosis.

It is important to note that the effects of fatty acids on apoptosis can be highly specific to the type of fatty acid and the cell type being studied. For instance, other saturated fatty acids like stearic acid have been shown to induce apoptosis in certain cancer cells. plos.org Conversely, some polyunsaturated fatty acids are also known to modulate apoptotic pathways. mdpi.com However, the direct and specific mechanisms through which behenic acid influences cell proliferation and apoptosis in various cell types remain an area for further detailed research.

Gene Expression Regulation Mediated by Behenic Acid

The regulation of gene expression is a fundamental process by which cells control their structure and function. Fatty acids are known to act as signaling molecules that can modulate the activity of transcription factors, thereby altering gene expression.

Transcription Factor Modulation (e.g., SREBP-1c)

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that regulates genes involved in fatty acid synthesis. nih.gov Its activity is known to be modulated by various dietary components, including fatty acids. For example, unsaturated fatty acids have been shown to decrease SREBP-1c mRNA levels by antagonizing the actions of the liver X receptor (LXR). nih.gov

However, based on the conducted research, there is currently a lack of specific studies that have directly investigated and established a modulatory role of behenic acid on the transcription factor SREBP-1c. While the broader family of fatty acids has been shown to influence SREBP-1c, the precise effect of behenic acid remains to be elucidated through dedicated scientific inquiry.

Role of Behenic Acid in Health and Disease States

Behenic acid, also known as docosanoic acid, is a saturated fatty acid found in various plant oils, such as ben oil from the Moringa oleifera tree, as well as canola and peanut oils. wikipedia.org Its impact on human health, particularly in the context of metabolic and inflammatory conditions, is an area of active investigation.

Metabolic Health and Dysregulation

The influence of fatty acids on metabolic health is complex, with different fatty acids exerting varied effects on glucose and lipid metabolism. oup.com While some saturated fatty acids are linked to adverse metabolic outcomes, emerging research suggests behenic acid may have specific roles in regulating metabolic pathways. nih.govnih.gov

Behenic Acid and Glucose Metabolism

Recent studies have focused on the potential of behenic acid to modulate glucose metabolism, particularly in the context of metabolic stress conditions like gestational diabetes mellitus (GDM). nih.govnih.gov

Insulin (B600854) Sensitivity and Resistance: Insulin resistance is a key feature of type 2 diabetes and other metabolic disorders, where cells fail to respond effectively to insulin. oup.com Research indicates that behenic acid may play a role in improving insulin sensitivity. A study on GDM mice demonstrated that administration of behenic acid improved abnormal glucose metabolism and enhanced glucose uptake in skeletal muscle cells, a key process for maintaining insulin sensitivity. nih.govnih.gov The mechanism appears to be linked to its anti-inflammatory properties, as inflammation is a known contributor to insulin resistance. nih.govhealthline.com By mitigating inflammation, behenic acid helps to restore normal insulin signaling. nih.gov In contrast, other saturated fatty acids, such as palmitic acid, have been shown to promote insulin resistance. oup.com

Islet β-Cell Function and Proliferation

The health and function of pancreatic islet β-cells, which are responsible for producing and secreting insulin, are critical for maintaining glucose homeostasis. nih.gov Evidence suggests that behenic acid has a protective and restorative effect on these cells. nih.gov

In a high-glucose environment, which mimics diabetic conditions, islet β-cells often exhibit reduced density, proliferation, and function, alongside increased apoptosis (cell death). nih.gov Research in a GDM mouse model showed that behenic acid treatment effectively counteracted these effects. It was observed to promote the proliferation of islet β-cells and restore their normal function. nih.govnih.gov Specifically, behenic acid treatment reversed the high-glucose-induced decrease in β-cell density and proliferation, inhibited apoptosis by altering the expression of key regulatory proteins like Bax and Bcl-2, and restored the secretion of insulin. nih.gov

Table 1: Effect of Behenic Acid (BA) on Islet β-Cell Function in a High-Glucose Environment

| Parameter | Effect of High Glucose | Effect of Behenic Acid Treatment | Source |

|---|---|---|---|

| Islet β-Cell Density & Proliferation | Significantly Reduced | Effectively Reversed/Promoted | nih.gov |

| Islet β-Cell Apoptosis | Promoted | Markedly Inhibited | nih.gov |

| Bax Expression (Pro-apoptotic) | Elevated | Reversed (Decreased) | nih.gov |

| Bcl-2 Expression (Anti-apoptotic) | Decreased | Reversed (Increased) | nih.gov |

| Insulin Secretion | Prominently Inhibited | Substantially Restored | nih.gov |

Behenic Acid and Inflammation

Inflammation is a fundamental biological process that, when chronic, contributes to a wide range of diseases, including metabolic syndrome and type 2 diabetes. healthline.com Fatty acids can significantly influence inflammation through various mechanisms, such as altering cell membrane composition and modulating signaling pathways that control the expression of inflammatory genes. nih.govcambridge.org

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. nih.gov While saturated fatty acids as a class are often considered to be pro-inflammatory, behenic acid has demonstrated an ability to mitigate the pathways that lead to the production of these molecules. nih.govnih.gov

Research has shown that behenic acid can alleviate inflammation in GDM by regulating the TLR4/NF-κB signaling pathway. nih.govnih.gov The TLR4 receptor and the transcription factor NF-κB are central to initiating inflammatory responses, including the production of pro-inflammatory cytokines. By inhibiting this pathway, behenic acid effectively reduces the inflammatory state associated with insulin resistance. nih.gov

Anti-inflammatory Effects

Beyond modulating cytokine production pathways, behenic acid has been linked to direct anti-inflammatory effects. The anti-inflammatory actions of certain fatty acids can contribute to their therapeutic potential in various inflammatory conditions. nih.gov

A study investigating associations between fatty acids and inflammatory molecules found that behenic acid was negatively associated with endotoxin (B1171834) levels. mdpi.com Endotoxins are potent activators of the immune system and inflammation. mdpi.com This finding suggests that behenic acid may have a role in dampening systemic inflammatory triggers. mdpi.com The primary mechanism identified for behenic acid's anti-inflammatory and insulin-sensitizing effects is the inhibition of the TLR4/NF-κB signaling pathway. nih.gov

Table 2: Association of Behenic Acid with Inflammatory Markers

| Inflammatory Marker | Association with Behenic Acid (C22:0) | Significance | Source |

|---|---|---|---|

| Endotoxin | Negative Association (coeff -0.4; p = 0.05) | Endotoxins are powerful activators of the immune system and inflammation. A negative association suggests a potential anti-inflammatory effect. | mdpi.com |

Behenic Acid in Gestational Diabetes Mellitus (GDM) Pathogenesis and Intervention

Gestational diabetes mellitus (GDM) is a type of diabetes that first appears during pregnancy and poses health risks to both the mother and the fetus. researchgate.netnih.gov Research into the role of specific fatty acids, such as behenic acid, is uncovering potential pathways for intervention.

Studies in animal models have demonstrated that behenic acid (BA) can play a significant role in mitigating the metabolic dysregulation characteristic of GDM. researchgate.netnih.gov In GDM mice, daily administration of behenic acid was shown to effectively ameliorate abnormal glucose metabolism. researchgate.netnih.gov The intervention led to the promotion of islet β cell proliferation, a restoration of their normal function, and increased glucose uptake by skeletal muscle cells. nih.gov The underlying mechanism appears to be linked to behenic acid's ability to reduce inflammation and insulin resistance by inhibiting the activation of the TLR4/NF-κB signaling pathway. researchgate.netnih.gov This suggests that behenic acid could be a beneficial dietary supplement for managing GDM. researchgate.netnih.gov

The metabolic health of the mother during pregnancy directly influences fetal development and offspring outcomes. nih.govcapes.gov.br In utero exposure to hyperglycemia in GDM can increase the long-term risk for the offspring to develop obesity, adiposity, and disorders of glucose metabolism. nih.govcapes.gov.br Research in GDM mouse models indicates that maternal supplementation with behenic acid not only improves the mother's metabolic state but also leads to better birth outcomes for the offspring. researchgate.netnih.gov Specifically, behenic acid administration was found to prevent defects in glucose and insulin metabolism and reduce offspring mortality in a GDM model. researchgate.net

Table 1: Effects of Behenic Acid (BA) in Gestational Diabetes Mellitus (GDM) Mouse Models

| Outcome Measured | Effect of Behenic Acid Administration | Source |

|---|---|---|

| Maternal Glucose Metabolism | Ameliorated abnormal glucose metabolism | researchgate.netnih.gov |

| Maternal Insulin Resistance | Mitigated insulin resistance via TLR4/NF-κB pathway | researchgate.netnih.gov |

| Maternal Islet β Cells | Promoted proliferation and restored normal function | nih.gov |

| Skeletal Muscle | Augmented glucose uptake | nih.gov |

| Offspring Outcomes | Improved birth outcomes | researchgate.netnih.gov |

| Offspring Metabolism | Ameliorated abnormal glucose metabolism | researchgate.net |

| Offspring Mortality | Prevented mortality associated with GDM | researchgate.net |

Neurological Conditions and Central Nervous System Research

The central nervous system (CNS) has a high lipid content, and dysregulation of fatty acid metabolism is linked to several neurological pathologies, including brain tumors and neurodegenerative diseases. nih.gov

Research has identified a potential role for behenic acid as a prognostic marker in glial tumors. cambridge.orginonu.edu.tr A study comparing the fatty acid profiles of low-grade and high-grade glial tumors found statistically significant higher levels of behenic acid in low-grade tumors. cambridge.orginonu.edu.tr This finding is considered important as it may indicate the persistence of tissue integrity and resistance within the tumor. cambridge.orginonu.edu.tr Conversely, lower levels of behenic acid have been detected in glioblastoma, the most aggressive type of glioma, compared to low-grade gliomas. nih.gov This suggests that a reduction in behenic acid may be associated with increased tumor aggressiveness. nih.gov

While high-grade glial tumors showed elevated levels of other fatty acids like myristic acid, palmitic acid, and stearic acid, these differences were not statistically significant. cambridge.orginonu.edu.tr In contrast, the elevated behenic acid in low-grade tumors was statistically significant, highlighting its potential as a prognostic factor. cambridge.orginonu.edu.tr

Table 2: Relative Fatty Acid Levels in Glial Tumor Tissues

| Fatty Acid | Low-Grade Glial Tumors | High-Grade Glial Tumors | Statistical Significance | Source |

|---|---|---|---|---|

| Behenic Acid | High | Low | Significant | cambridge.orginonu.edu.trnih.gov |

| Oleic Acid | High | - | Not Significant | cambridge.org |

| Linoleic Acid | High | - | Not Significant | cambridge.org |

| Arachidonic Acid | High | - | Not Significant | cambridge.org |

| Myristic Acid | - | High | Not Significant | cambridge.orginonu.edu.tr |

| Palmitic Acid | - | High | Not Significant | cambridge.orginonu.edu.tr |

| Stearic Acid | - | High | Not Significant | cambridge.orginonu.edu.tr |

Lipid metabolism is increasingly recognized as a central player in the pathology of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.govresearchgate.net Alterations in the lipid composition of neural membranes and specific microdomains called lipid rafts are common features in these conditions. nih.govnih.gov

Behenic Acid and Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Implications for Membrane-Related Neurological Functions

Behenic acid, a very-long-chain saturated fatty acid (VLCFA), is a critical component of complex lipids that are integral to the structure and function of the nervous system. Its role is particularly significant in the maintenance of the myelin sheath, the protective layer that insulates nerve fibers and facilitates rapid nerve impulse transmission. researchgate.net The proper composition of lipids, including VLCFAs, within neuronal membranes is essential for membrane fluidity, stability, and various signaling pathways that govern neural function. researchgate.netnih.gov

The metabolism of VLCFAs is crucial for neurological health. In certain inherited metabolic disorders, defects in the breakdown of these fatty acids lead to their accumulation, with severe neurological consequences. Specifically, behenic acid metabolism is implicated in peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. nih.govfrontiersin.org In these conditions, the enzymatic process of peroxisomal beta-oxidation, which is responsible for shortening VLCFAs, is impaired. nih.gov This leads to an accumulation of behenic acid and other VLCFAs in tissues, particularly in the brain and adrenal glands. nih.gov This buildup is believed to contribute to the demyelination and neurodegeneration characteristic of these devastating neurological diseases. researchgate.netnih.gov Studies have shown that fibroblasts from patients with Zellweger syndrome have a markedly deficient ability to oxidize VLCFAs like lignoceric acid, a metabolic pathway closely related to that of behenic acid. nih.gov

Anti-infective and Immunological Research

Antibacterial Efficacy and Mechanisms

Recent research has identified behenic acid as a potent antibacterial agent. An extensive screening of over 5,000 phytochemicals found behenic acid to be a significant multi-target inhibitor of bacterial proteins. mdpi.comnih.gov Its efficacy has been demonstrated against notable aquaculture pathogens, Vibrio parahaemolyticus and Aeromonas hydrophila. mdpi.comnih.gov

The mechanism of action involves the inhibition of multiple key bacterial enzymes essential for survival. In-silico studies, validated by molecular dynamics simulations, identified three primary protein targets for behenic acid:

Catalase Peroxidase (KatG)

Adenylosuccinate Synthetase (ADSS)

Pyridoxine 5'-Phosphate Synthase (PdxJ) mdpi.comnih.gov

By inhibiting these diverse targets, behenic acid disrupts critical metabolic and defensive pathways in the bacteria. In-vitro assays have confirmed this antibacterial activity, establishing a Minimal Inhibitory Concentration (MIC) and a clear zone of inhibition against the tested pathogens. mdpi.comnih.gov

Table 1: In-Vitro Antibacterial Activity of Behenic Acid

| Pathogen | Zone of Inhibition (mm) | Minimal Inhibitory Concentration (MIC) |

| Vibrio parahaemolyticus | 20 ± 1 | 50 µg/ml |

| Aeromonas hydrophila | 20 ± 1 | 50 µg/ml |

Data sourced from a 2024 study on behenic acid as a multi-target antibacterial phytochemical. mdpi.comnih.gov

Inhibition of Biofilm Formation

While long-chain fatty acids as a chemical class have attracted attention for their ability to interfere with microbial biofilms, direct research on the specific efficacy of behenic acid in this area is limited. mdpi.com Studies have shown that other fatty acids, such as the C18 unsaturated fatty acids petroselinic acid, vaccenic acid, and oleic acid, can significantly inhibit biofilm formation by pathogens like Staphylococcus aureus. mdpi.com Similarly, other compounds are known to hinder biofilm development in various bacteria. nih.gov However, studies specifically investigating behenic acid's capacity to inhibit or eradicate bacterial biofilms are not prevalent in the current scientific literature.

Cancer Research

Association with Fatty Acid Synthase Activity in Cancer

Fatty Acid Synthase (FASN) is a key enzyme responsible for the de novo synthesis of fatty acids in the body. In many types of cancer, FASN is significantly overexpressed. This elevated FASN activity is considered a metabolic hallmark of cancer, as tumor cells rely on newly synthesized fatty acids to build cell membranes for rapid proliferation, for energy production, and for generating signaling molecules.

The products of FASN are primarily saturated fatty acids, including palmitic acid (C16:0), stearic acid (C18:0), and subsequently, longer fatty acids like behenic acid (C22:0) through elongation processes. Research has demonstrated a direct link between FASN expression and the levels of various fatty acids in breast cancer cells. Knockdown of the FASN gene leads to a decrease in intracellular and extracellular fatty acid content and inhibits cancer cell migration, while FASN overexpression has the opposite effect. Therefore, the synthesis of behenic acid is connected to the high FASN activity that supports tumor growth and survival, making the FASN pathway a target for cancer therapy.

Anti-tumorigenic Potential

Contrary to its role as a product of the tumor-promoting FASN pathway, some research indicates a more complex and potentially beneficial role for behenic acid in specific cancer contexts. A study investigating the fatty acid profiles of different grades of glial tumors (brain tumors) revealed a statistically significant finding related to behenic acid.

The study found that the levels of behenic acid were significantly higher in low-grade glial tumors compared to high-grade glial tumors. This suggests an inverse correlation between behenic acid concentration and tumor aggressiveness in this cancer type. The researchers hypothesized that elevated levels of behenic acid in low-grade tumors may be indicative of preserved tissue integrity and greater tissue resistance against tumor progression. This finding has led to the proposal that behenic acid levels could serve as a potential prognostic factor in patients with glial tumors.

Table 2: Behenic Acid Levels in Glial Tumor Tissues

| Tumor Grade | Behenic Acid Level | Statistical Significance | Implication |

| Low-Grade Glial Tumors | High | Statistically Significant | Associated with persistence of tissue integrity and resistance. |

| High-Grade Glial Tumors | Low | - | - |

Data based on a comparative study of fatty acid levels in human glial tumors.

Advanced Analytical Methodologies in Behenic Acid Research

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a classic and powerful technique for the analysis of fatty acids, including behenic acid. nih.govresearchgate.net The method is prized for its high chromatographic resolution and the detailed structural information that can be obtained.

A fundamental prerequisite for GC analysis of fatty acids is derivatization. Due to their polarity and low volatility, fatty acids must be chemically modified to form more volatile, non-polar esters. thermofisher.com The most common approach is the conversion to fatty acid methyl esters (FAMEs) through esterification. This is typically achieved using reagents such as boron trifluoride in methanol (B129727) (BF3-CH3OH) or methanolic HCl. researchgate.net An alternative, highly sensitive method involves derivatization with pentafluorobenzyl (PFB) bromide, which creates PFB esters that are exceptionally well-suited for detection by negative chemical ionization (NCI) mass spectrometry. orangelinelab.compremierbiosoft.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. The choice of column is critical for resolving complex fatty acid mixtures. Fused silica (B1680970) capillary columns with polar stationary phases, such as those treated with polyethylene (B3416737) glycol (e.g., TRB-FFAP) or containing cyanopropyl polysiloxane (e.g., BPX-70), are frequently used. nih.govsciex.com The separation is based on the boiling points and polarity of the FAMEs, allowing for the separation of fatty acids by both chain length and degree of unsaturation.

For detection, a Flame Ionization Detector (FID) can be used for quantification, but it provides no structural information and relies entirely on chromatographic separation for identification. premierbiosoft.com Coupling the GC to a mass spectrometer (GC-MS) overcomes this limitation. orangelinelab.comcreative-proteomics.com In GC-MS, as the FAMEs elute from the column, they are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification of behenic acid methyl ester by its characteristic fragments and molecular ion. For highly accurate quantification, especially in complex biological samples, the stable isotope dilution method is employed, where a known amount of a deuterated internal standard, such as behenic acid-d3, is added to the sample before processing. thermofisher.com

Interactive Data Table: GC and GC-MS Parameters for Behenic Acid Analysis

| Parameter | Method 1 (General FAMEs) | Method 2 (High Sensitivity) | Method 3 (Fast GC) |

|---|---|---|---|

| Technique | GC-MS | GC-NCI-MS | Fast GC-FID |

| Derivatization | Methylation (FAMEs) with BF3-Methanol researchgate.net | PFB Esterification with PFB-Br orangelinelab.com | Underivatized nih.gov |

| Column Type | BPX-70 Fused Silica Capillary nih.gov | General purpose low-bleed column premierbiosoft.com | Short micro-bore capillary nih.gov |

| Detector | Mass Spectrometer (EI) | Mass Spectrometer (NCI) | Flame Ionization Detector (FID) |

| Internal Standard | Heptadecanoic acid or Pentadecylic acid nih.gov | Behenic acid-d3 (isotope-labeled) thermofisher.com | Not specified, recovery-based nih.gov |

| Application | Food fats, edible oils nih.govacs.org | Biological samples (plasma, tissues) thermofisher.com | Edible oils nih.gov |

High-Performance Liquid Chromatography (HPLC) has emerged as a powerful alternative to GC for fatty acid analysis, offering distinct advantages, particularly for very-long-chain fatty acids like behenic acid. A primary benefit of HPLC is its ability to analyze fatty acids in their underivatized form, which simplifies sample preparation and avoids the use of heat, thereby preventing the degradation of thermally sensitive analytes. premierbiosoft.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating fatty acids. lipidmaps.org In this technique, a non-polar stationary phase, typically an octadecylsilyl (C18) or octyl (C8) bonded silica, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of solvents like acetonitrile (B52724) and/or methanol with water. lipidmaps.org A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate a wide range of fatty acids, from shorter, more polar chains to very long, non-polar chains like behenic acid. To ensure good peak shape and reproducibility, a small amount of acid, such as acetic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid group. researchgate.net

Detection in HPLC presents several options. Standard UV detectors can be used at low wavelengths (around 205 nm), but this approach is generally limited to unsaturated fatty acids that contain chromophores. premierbiosoft.com For saturated fatty acids like behenic acid, more universal detectors are required. These include:

Evaporative Light-Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. It is independent of the analyte's optical properties, making it suitable for saturated compounds. premierbiosoft.com

Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the analyte and measures the charge, providing a near-universal response for non-volatile compounds. researchgate.net

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful detection method. It offers high sensitivity and specificity, allowing for the direct analysis of underivatized behenic acid, typically by detecting its deprotonated molecule [M-H]⁻ in negative electrospray ionization (ESI) mode. orangelinelab.comthermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, driven by the use of columns packed with smaller stationary phase particles (typically sub-2 µm). thermofisher.com This technology operates at much higher pressures (often exceeding 15,000 psi) to force the mobile phase through the densely packed column. lipidmaps.org

The primary advantages of UHPLC for behenic acid research are a dramatic increase in speed, resolution, and sensitivity. thermofisher.comlipidmaps.org A separation that might take 30 minutes on an HPLC system can often be accomplished in under 5 minutes with UHPLC, significantly increasing sample throughput. nih.gov The smaller particles lead to higher column efficiency, resulting in much sharper and narrower chromatographic peaks. This enhanced resolution is crucial for separating behenic acid from closely related isomers or other lipids in highly complex samples. nih.gov The narrower peaks also result in a higher concentration of the analyte as it enters the detector, which boosts the signal-to-noise ratio and improves sensitivity. thermofisher.com

For the analysis of behenic acid and other VLCFAs, UHPLC is almost exclusively coupled with mass spectrometry (UHPLC-MS). nih.gov The fast elution times and narrow peaks generated by UHPLC demand a detector with a rapid acquisition rate, a requirement that modern mass spectrometers meet. Reversed-phase columns (e.g., C18) with sub-2 µm particles are commonly used. dovepress.com The UHPLC-MS combination allows for rapid, sensitive, and selective analysis of underivatized behenic acid, making it the platform of choice for high-throughput lipidomics and metabolomics studies. nih.govnih.gov

Interactive Data Table: Comparison of HPLC and UHPLC for Fatty Acid Analysis

| Feature | Conventional HPLC | UHPLC |

|---|---|---|

| Stationary Phase Particle Size | 3–5 µm thermofisher.com | < 2 µm thermofisher.com |

| Operating Pressure | Moderate (up to 6,000 psi) lipidmaps.org | Very High (> 15,000 psi) lipidmaps.org |

| Analysis Speed | Standard (e.g., 20-40 min) nih.gov | Very Fast (e.g., < 5-10 min) nih.govnih.gov |

| Resolution / Peak Width | Good / Broader Peaks thermofisher.com | Excellent / Sharper, Narrower Peaks nih.gov |

| Sensitivity | Good thermofisher.com | Higher (due to narrower peaks) thermofisher.com |

| Typical Application | Routine analysis, separation of major components premierbiosoft.com | High-throughput screening, complex mixtures, lipidomics nih.govnih.gov |

Mass Spectrometry (MS) in Lipidomics and Metabolomics

Mass spectrometry is an indispensable analytical technique in lipidomics and metabolomics, providing the unparalleled ability to measure the mass-to-charge ratio (m/z) of ions. thermofisher.com This capability allows for the sensitive detection, confident identification, and accurate quantification of lipids like behenic acid. nih.gov When coupled with a chromatographic separation technique (GC, LC, or UHPLC), MS becomes a powerful tool for analyzing complex biological mixtures. The core components of the mass spectrometer responsible for this are the ion source and the mass analyzer.

The ion source is responsible for converting neutral molecules eluting from the chromatography column into gas-phase ions. For lipidomics, "soft" ionization techniques are preferred as they minimize fragmentation and keep the molecular ion intact. The most common source for LC-MS is Electrospray Ionization (ESI) , which is ideal for polar and semi-polar lipids and can operate in both positive and negative ion modes to detect different lipid classes. premierbiosoft.com Behenic acid is typically detected in negative ESI mode as the deprotonated molecule [M-H]⁻. slideshare.net For GC-MS, Electron Ionization (EI) is standard; this is a "hard" ionization technique that causes extensive, but reproducible, fragmentation, which is useful for structural identification from spectral libraries. nih.gov

The mass analyzer separates the ions based on their m/z ratio. Several types of analyzers are used in lipidomics, each with distinct advantages:

Quadrupole (Q): A highly efficient mass filter, excellent for quantitative, targeted studies due to its high sensitivity and speed. Triple quadrupole (QqQ) instruments are the gold standard for targeted quantification. creative-proteomics.com

Time-of-Flight (TOF): Measures the time it takes for an ion to travel a set distance, providing high mass resolution and excellent mass accuracy, which is crucial for determining the elemental composition of unknown compounds. thermofisher.com

Orbitrap: Traps ions in an electric field and measures their frequency of oscillation, which is converted to an m/z value. This analyzer provides exceptionally high resolution and mass accuracy, making it a premier tool for untargeted lipidomics and resolving isobaric interferences. thermofisher.com

Interactive Data Table: Key Mass Spectrometry Components in Behenic Acid Analysis

| Component | Type | Principle | Primary Use for Behenic Acid |

|---|---|---|---|

| Ion Source | Electron Ionization (EI) | High-energy electrons fragment molecules. "Hard" ionization. nih.gov | GC-MS analysis of FAMEs; provides structural fingerprint. creative-proteomics.com |

| Electrospray Ionization (ESI) | High voltage creates charged droplets, forming intact molecular ions. "Soft" ionization. premierbiosoft.com | LC-MS analysis of underivatized acid; detects [M-H]⁻. slideshare.net | |

| Mass Analyzer | Quadrupole (QqQ) | Uses electric fields to filter ions by m/z. thermofisher.com | Targeted quantification using MRM. creative-proteomics.com |

| Time-of-Flight (TOF) | Separates ions by velocity; measures flight time. thermofisher.com | Accurate mass measurement for formula confirmation. thermofisher.com | |

| Orbitrap | Traps ions and measures oscillation frequency. | High-resolution analysis for untargeted discovery and resolving interferences. |

Targeted lipidomics is a hypothesis-driven approach used to accurately quantify a specific, predefined list of analytes, such as behenic acid. This method is not aimed at discovering new compounds but at precisely measuring the concentrations of known lipids to test a biological hypothesis, for instance, how behenic acid levels change in response to a particular diet or disease state. labrulez.com

The gold standard for targeted quantification is Multiple Reaction Monitoring (MRM) , performed on a triple quadrupole (QqQ) mass spectrometer. nih.gov The MRM process is highly specific and involves three stages:

Q1 (First Quadrupole): Is set to select only the ion with the specific m/z of the target analyte (the precursor ion). For underivatized behenic acid in negative mode, this would be m/z 339.3.

q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).

Q3 (Third Quadrupole): Is set to select only a specific, characteristic fragment ion (the product ion) that results from the fragmentation in q2.

This precursor-to-product ion "transition" is unique to the target analyte, providing exceptional specificity and filtering out background noise, which results in very high sensitivity. nih.gov A less specific but still effective targeted technique, often used with single-quadrupole GC-MS, is Selected Ion Monitoring (SIM) . In SIM, the mass spectrometer is set to monitor only one or a few characteristic ions of the target analyte (e.g., m/z 87 for saturated FAMEs) instead of scanning the full mass range. This increases the time spent detecting the ion of interest, boosting sensitivity significantly compared to a full scan. premierbiosoft.comsciex.com

For both MRM and SIM, the most accurate quantification is achieved using the stable isotope dilution (SID) method. nih.gov This involves adding a known quantity of an isotopically labeled internal standard (e.g., behenic acid-d3) to the sample before any extraction or preparation steps. acs.org This standard is chemically identical to the analyte but has a higher mass. By measuring the ratio of the endogenous (unlabeled) behenic acid to the labeled internal standard, any sample loss or variation in instrument response during the analytical process is corrected for, yielding highly accurate and precise quantitative results. nih.gov

Untargeted lipidomics, also known as discovery lipidomics, takes a global, unbiased approach to analysis. thermofisher.comdovepress.com The goal is to detect and identify as many lipids as possible in a sample to generate a comprehensive profile. sciex.com This strategy is hypothesis-generating, often used to compare different biological states (e.g., healthy vs. diseased tissue) to discover potential lipid biomarkers or to gain a systems-level understanding of metabolic changes. mdpi.com

The workflow for untargeted lipidomics typically involves UHPLC separation coupled to high-resolution mass spectrometry (HRMS) . miami.edu Instruments such as Orbitrap or TOF mass spectrometers are essential because they provide the high mass accuracy (<5 ppm) needed to confidently determine the elemental formula of a detected ion from its exact mass. thermofisher.com For example, behenic acid would be detected as a feature with an m/z of 339.3323 in negative ion mode, which corresponds uniquely to the formula C22H43O2⁻. The high resolving power of these instruments is also critical for separating behenic acid from other isobaric or isomeric lipids that may have the same nominal mass. thermofisher.com

A major challenge in untargeted lipidomics is the vast amount of data generated. The bioinformatics workflow is complex and involves several key steps:

Feature Detection: Specialized software scans the raw data to find all potential molecular features, each defined by its m/z, retention time, and intensity. premierbiosoft.com

Peak Alignment: The software corrects for small variations in retention time across dozens or hundreds of samples. researchgate.net

Statistical Analysis: Multivariate statistical tools, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify features that are statistically significant in differentiating the sample groups. mdpi.com

Lipid Identification: The final step is to identify the significant features. This is a multi-level process where the accurate mass of a feature is first matched against comprehensive lipid databases like LIPID MAPS. creative-proteomics.comlipidmaps.org For a higher level of confidence, the feature's MS/MS fragmentation spectrum is compared against experimental or in-silico spectral libraries to confirm its molecular structure. premierbiosoft.com

In this approach, behenic acid is not pre-selected but is detected as one of thousands of features, and its importance is determined by its statistical significance in the context of the study.

Interactive Data Table: Comparison of Targeted and Untargeted Lipidomics

| Aspect | Targeted Lipidomics | Untargeted (Discovery) Lipidomics |

|---|---|---|

| Goal | Absolute or relative quantification of predefined lipids (hypothesis-driven). | Comprehensive profiling and identification of all detectable lipids (hypothesis-generating). sciex.com |

| Selectivity | Very High (pre-selected analytes). | Global (measures all detectable ions). |

| Instrumentation | Triple Quadrupole (QqQ) MS. creative-proteomics.com | High-Resolution MS (Orbitrap, TOF). miami.edu |

| Primary MS Mode | Multiple Reaction Monitoring (MRM). nih.gov | Full Scan with MS/MS for identification. thermofisher.com |

| Quantification | Accurate, often absolute, using stable isotope-labeled internal standards. nih.gov | Relative quantification (label-free); comparison of peak intensities. |

| Data Analysis | Straightforward; integration of specific MRM peaks. | Complex; requires peak alignment, normalization, multivariate statistics, and database searching. researchgate.net |

| Outcome | Precise concentration values for a few to hundreds of lipids. | Identification of potentially thousands of lipids and discovery of biomarkers. mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for the definitive identification and measurement of molecules in a sample. nih.govyoutube.com The process involves multiple steps of mass analysis, typically within a single instrument. nih.gov First, molecules like behenic acid are ionized and separated based on their mass-to-charge ratio (m/z). A specific ion, known as the precursor ion (in this case, the ion corresponding to behenic acid or its derivative), is selected. youtube.com This precursor ion is then fragmented into smaller, characteristic product ions by colliding it with an inert gas. nih.gov A second mass analysis of these product ions generates a fragmentation spectrum, which serves as a structural fingerprint of the original molecule. youtube.comnih.gov

For behenic acid, analysis is often performed after conversion to its more volatile methyl ester derivative, behenic acid methyl ester. The fragmentation pattern of this derivative in MS/MS provides unambiguous confirmation of its long-chain (C22) saturated structure. This high specificity allows for accurate structural elucidation. nih.gov

Furthermore, MS/MS is a gold standard for quantification. mdpi.com In a targeted approach called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. This method provides excellent sensitivity and selectivity, enabling the precise quantification of behenic acid even at very low concentrations within complex biological matrices like plasma or tissues. nih.govmdpi.com

Table 1: Key Functions of Tandem Mass Spectrometry (MS/MS) in Behenic Acid Analysis

| Function | Description | Relevance to Behenic Acid |

|---|---|---|

| Structural Elucidation | A precursor ion of a behenic acid derivative is selected and fragmented. The resulting product ion spectrum is unique and confirms the molecule's identity and fatty acid structure. youtube.comnih.gov | Confirms the C22:0 acyl chain structure and distinguishes it from isomers or other fatty acids. |

| Targeted Quantification | The instrument monitors specific, highly abundant fragmentations of the behenic acid precursor ion. The signal intensity is proportional to the concentration of the analyte in the sample. nih.govmdpi.com | Allows for precise measurement of behenic acid levels in biological fluids, foods, and other complex samples. |

High-Resolution Accurate Mass (HRAM) Mass Spectrometry

High-Resolution Accurate Mass (HRAM) mass spectrometry is an essential tool for identifying and quantifying compounds in complex samples with a high degree of confidence. analysisdoo.comthermofisher.com Unlike low-resolution mass spectrometry which measures nominal mass, HRAM instruments, such as those equipped with Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with extremely high precision, often to four or five decimal places. researchgate.net

This capability, known as high resolving power, allows the instrument to distinguish between molecules with very similar molecular weights (isobaric compounds) that would appear as a single peak in a low-resolution instrument. thermofisher.comazolifesciences.comthermofisher.com For behenic acid (molecular formula C₂₂H₄₄O₂), HRAM can determine its exact molecular formula based on the precise mass measurement, a critical step in identifying unknown lipids in metabolomics studies. nih.gov The high mass accuracy minimizes false positives and provides certainty in compound identification, which is crucial when analyzing complex lipid profiles where numerous fatty acids and other metabolites are present. thermofisher.comthermofisher.com

Table 2: Comparison of Low-Resolution vs. High-Resolution Accurate Mass (HRAM) MS for Behenic Acid Identification

| Feature | Low-Resolution Mass Spectrometry | High-Resolution Accurate Mass (HRAM) MS |

|---|---|---|